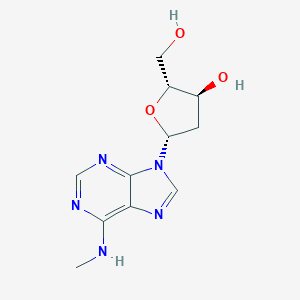

N6-Methyldeoxyadenosine

Description

Historical Context and Evolution of Adenine (B156593) Methylation Research

The story of adenine methylation begins in prokaryotes. In the 1950s, N6-methyladenine was first identified in the DNA of Escherichia coli. frontiersin.orgoup.com For decades, its role was primarily understood in the context of bacterial restriction-modification (R-M) systems. oup.comnih.govwikipedia.org These systems act as a primitive immune defense, where the bacterium methylates its own DNA at specific sequences to protect it from being cleaved by its own restriction enzymes, which target and destroy foreign, unmethylated DNA, such as that from invading bacteriophages. nih.govnih.gov The DNA adenine methylase (Dam) in E. coli, for instance, methylates the adenine within the GATC sequence, playing crucial roles in DNA replication timing, mismatch repair, and gene expression. wikipedia.orgwikipedia.org

While adenine methylation was well-established in bacteria, its existence and functional significance in eukaryotes remained a topic of debate for many years. nih.govdiva-portal.org The prevailing dogma centered on 5-methylcytosine (B146107) (5mC) as the primary, if not sole, epigenetic mark in higher organisms. diva-portal.orgnih.gov However, the development of highly sensitive detection techniques in recent years has definitively confirmed the presence of m6dA in the genomes of a wide range of eukaryotes, from unicellular organisms to mammals. oup.comnih.govacs.org This discovery has opened up a new frontier in epigenetics, prompting a re-evaluation of the "epigenetic code" and sparking intensive research into the roles of this once-overlooked DNA modification. nih.gov Studies have now shown that adenine methyltransferases in eukaryotes appear to have been independently acquired from prokaryotic systems on multiple occasions throughout evolution. nih.gov

Distinction and Interplay Between N6-Methyl-2'-deoxyadenosine (m6dA) in DNA and N6-Methyladenosine (m6A) in RNA

It is crucial to distinguish between N6-Methyl-2'-deoxyadenosine (m6dA), which occurs in DNA, and N6-Methyladenosine (m6A), its counterpart in RNA. While chemically very similar—the only difference being the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA—their biological contexts and primary functions differ significantly.

m6A is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA types. wikipedia.orgcd-genomics.com It is a dynamic and reversible mark that plays a critical role in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation. cd-genomics.comnih.govresearchgate.net The m6A modification is installed by a "writer" complex (containing METTL3 and METTL14), removed by "eraser" demethylases (like FTO and ALKBH5), and recognized by "reader" proteins that mediate its downstream effects. nih.govamegroups.orgfrontiersin.org

While distinct, a complex interplay, or "crosstalk," exists between m6dA and m6A. nih.gov For instance, some enzymes can act on both substrates. The fat mass and obesity-associated protein (FTO), initially identified as an m6A eraser, has been shown to also demethylate m6dA in DNA. researchgate.netnih.govencyclopedia.pub Similarly, the methyltransferase complex METTL3-METTL14, known for writing m6A marks on RNA, can also methylate single-stranded DNA to form m6dA in vitro. elifesciences.org This enzymatic overlap suggests a potential for coordinated regulation of gene expression at both the DNA and RNA levels. Furthermore, the presence of m6A in RNA can influence the processing of non-coding RNAs like microRNAs (miRNAs), which in turn can regulate the expression of genes involved in DNA methylation, creating intricate regulatory feedback loops. nih.govnih.govamegroups.org

| Feature | N6-Methyl-2'-deoxyadenosine (m6dA) | N6-Methyladenosine (m6A) |

| Molecule | DNA | RNA |

| Primary Function | Epigenetic regulation of gene expression, genome stability, development | Post-transcriptional regulation of RNA metabolism (splicing, stability, translation) |

| "Writer" Enzymes | e.g., N6amt1, METTL3/METTL14 (on ssDNA) | METTL3/METTL14 complex |

| "Eraser" Enzymes | e.g., ALKBH1, FTO | FTO, ALKBH5 |

| Abundance in Mammals | Very low (e.g., 0.0001–0.001%) | Higher than m6dA (e.g., 0.1–0.4% of RNA adenosines) |

Fundamental Role of N6-Methyl-2'-deoxyadenosine in Biological Systems

The rediscovery of m6dA in eukaryotes has unveiled its involvement in a variety of fundamental biological processes. Its roles appear to be diverse and context-dependent, ranging from gene regulation to development and disease.

In prokaryotes, beyond the restriction-modification systems, m6dA is involved in virulence and the regulation of DNA replication and repair. oup.comwikipedia.org In eukaryotes, the functions of m6dA are still being actively explored, but several key roles have emerged:

Gene Expression Regulation: m6dA is not randomly distributed throughout the genome. It is often found enriched in specific regions, such as promoters and gene bodies. nih.gov In many cases, the presence of m6dA is associated with active gene expression. For example, in the unicellular eukaryote Chlamydomonas reinhardtii, m6dA is located at transcription start sites and correlates with increased gene expression. In mammals, m6dA accumulation in activated neurons has been linked to increased expression of genes required for learning and memory, such as fear extinction. nih.govbiorxiv.orgnih.gov The proposed mechanism is that m6dA may destabilize the DNA duplex, making it more accessible for transcription factors and RNA polymerase. researchgate.net

Development and Differentiation: The levels of m6dA are dynamically regulated during development. nih.govresearchgate.net For instance, m6dA levels are higher during embryogenesis and decrease in adult tissues, suggesting a role in early developmental processes and cell fate determination. researchgate.netnih.gov In mouse embryonic stem cells, m6dA has been implicated in the silencing of genes, particularly on the X-chromosome. frontiersin.org

Disease: Aberrant m6dA levels have been linked to various pathological conditions. For example, decreased levels of m6dA have been observed in diabetic patients and in certain types of cancer, suggesting that dysregulation of this epigenetic mark may contribute to disease development. nih.govresearchgate.net

| Organism/System | Key Function of m6dA |

| Bacteria (e.g., E. coli) | Restriction-modification, DNA replication and repair, virulence |

| Unicellular Eukaryotes (e.g., Chlamydomonas) | Association with active gene expression at transcription start sites |

| Worms (C. elegans) | Germline development, transgenerational inheritance |

| Mammalian Brain | Activity-induced gene expression, fear extinction memory |

| Mammalian Embryonic Stem Cells | Gene silencing, cell fate determination |

Distribution and Abundance of N6-Methyl-2'-deoxyadenosine in Genomes

N6-Methyl-2'-deoxyadenosine (m6dA) is a DNA modification that has been extensively studied in prokaryotes and is increasingly being recognized for its presence and potential functions in eukaryotes. thegreerlab.com The distribution and abundance of m6dA vary significantly across the tree of life, reflecting diverse roles in genomic regulation.

Presence and Significance in Prokaryotic Genomes

In prokaryotic genomes, N6-methyladenine (6mA) is a widespread and abundant DNA modification. nih.govnih.gov It plays a crucial role in the restriction-modification (R-M) system, which acts as a defense mechanism to distinguish host DNA from foreign DNA, such as that from bacteriophages. nih.gov In this system, the host's DNA is methylated by specific methyltransferases, protecting it from cleavage by its own restriction enzymes, while unmethylated foreign DNA is recognized and degraded. nih.gov

Beyond its role in the R-M system, m6dA in prokaryotes is involved in a variety of fundamental biological processes. thegreerlab.comfrontiersin.org These include DNA replication, mismatch repair, transcription, chromosome segregation, and the regulation of gene expression. thegreerlab.comnih.govfrontiersin.org For instance, a comprehensive study of 230 prokaryotic genomes using SMRT sequencing revealed that 93% of these organisms had methylated DNA, with m6A accounting for 75% of all observed base modifications. pacb.com This study also identified over 800 distinct methylated motifs, highlighting the widespread nature and potential regulatory complexity of this modification in prokaryotes. pacb.com The presence of "orphan" methyltransferases, which lack a corresponding restriction enzyme, further suggests that m6dA has regulatory functions beyond genome protection. pacb.com

Identification and Levels in Eukaryotic Genomes

The existence and functional significance of m6dA in eukaryotic genomes have been a subject of intense research and some debate, largely due to its much lower abundance compared to prokaryotes and the technical challenges associated with its detection. nih.govfrontiersin.org However, advancements in detection technologies have confirmed its presence in a wide range of eukaryotes, from unicellular organisms to mammals. frontiersin.orgnih.gov

Some of the earliest evidence for m6dA in eukaryotes came from unicellular organisms. nih.gov In the ciliate Tetrahymena thermophila, m6dA is the primary form of DNA methylation and is present in the transcriptionally active macronucleus but absent from the transcriptionally silent micronucleus. nih.govsemanticscholar.org Studies in Tetrahymena have shown that m6dA levels can change in response to environmental stressors like starvation, suggesting a role in environmental adaptation. nih.gov In this organism, m6dA is preferentially located in the 5' region of protein-coding genes, particularly in the linker DNA between nucleosomes. semanticscholar.orgnih.gov

In the green alga Chlamydomonas reinhardtii, m6dA is also present and has been associated with actively transcribed genes. nih.govsemanticscholar.org It is often found enriched at transcription start sites (TSS), suggesting a role in the regulation of gene expression. nih.govsemanticscholar.org In Chlamydomonas, genes marked with m6dA account for a significant portion of all genes, and the modification is enriched in promoters. frontiersin.org

In metazoans, the levels of m6dA are generally much lower than in unicellular eukaryotes, leading to some controversy and the need for highly sensitive detection methods. frontiersin.orgelifesciences.org In the fruit fly, Drosophila melanogaster, the reported levels of m6dA have varied, with some studies suggesting very low levels. elifesciences.orgnih.gov Despite the low abundance, some research indicates that m6dA levels can increase during development and are enriched within transposable elements. nih.gov There is also evidence suggesting a role for m6dA in enforcing the tissue-specific expression of neuronal genes. dntb.gov.ua

In mammals, the presence and function of m6dA are also areas of active investigation. nih.govnih.gov While initial reports suggested relatively high levels, subsequent studies have indicated that m6dA is present at very low levels in most mammalian tissues and cell types. nih.govnih.gov For example, in mouse embryonic stem cells, the m6dA level is estimated to be around 0.4–0.8 parts per million. nih.gov However, there are indications that m6dA levels can be dynamically regulated and may be more abundant during early development and in certain disease states like cancer. nih.govresearchgate.net Recent research has also shown that m6dA can be induced in response to neuronal activation and stress. nih.gov

| Organism | Abundance (% of total adenine or other units) | Reference |

|---|---|---|

| Escherichia coli | Up to 1.75% | nih.gov |

| Aerobacter aerogenes | Up to 2.5% | nih.gov |

| Trichomonas vaginalis | ~2.5% | frontiersin.org |

| Tetrahymena | ~0.4-0.8% | nih.gov |

| Rice (seedlings) | 0.15% to 0.55% | frontiersin.org |

| Arabidopsis | Up to 0.048% | frontiersin.org |

| Human (glioblastoma) | ~1,000 p.p.m. | frontiersin.org |

| Mouse (embryonic stem cells) | ~8.6 p.p.m. | frontiersin.org |

Localization and Patterns within Nuclear DNA (e.g., Promoters, Coding Sequences, Transposable Elements)

The distribution of m6dA within the nuclear genome is not random and appears to be associated with specific genomic features, although these patterns can vary between species. In Chlamydomonas, m6dA is enriched at transcription start sites, suggesting a role in initiating gene expression. frontiersin.org Similarly, in rice, m6dA is found to be enriched in promoters and exons. frontiersin.org

Occurrence in Mitochondrial DNA

A significant finding in recent years has been the discovery of relatively high levels of m6dA in mammalian mitochondrial DNA (mtDNA). nih.govresearchgate.netbohrium.com In fact, the level of m6dA in the mtDNA of HepG2 cells is reported to be at least 1,300-fold higher than in the nuclear genomic DNA under normal conditions. nih.govresearchgate.netbohrium.com This corresponds to approximately four m6dA modifications per mtDNA molecule. nih.govresearchgate.netbohrium.com

Properties

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSDOYRQWBDGQQ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173840 | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-35-9 | |

| Record name | 2′-Deoxy-N6-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-METHYLDEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Modulators and Functional Mechanisms of N6 Methyl 2 Deoxyadenosine

3 N6-Methyl-2'-deoxyadenosine Binding Proteins (Readers)

"Reader" proteins are crucial components of the m6dA regulatory machinery, as they recognize and bind to the methylated adenine (B156593), thereby translating the epigenetic mark into a functional outcome. These proteins contain specific domains that mediate their interaction with the modified nucleobase.

1 YTH Domain Family Proteins (e.g., YTHDF2) in DNA Context

The YT521-B homology (YTH) domain-containing proteins are a well-characterized family of m6A readers in RNA. nih.govoup.com Emerging evidence suggests that some members of this family can also bind to m6dA in DNA. The YTH domain forms a hydrophobic pocket that specifically accommodates the methyl group of m6A. oup.com Studies have shown that the YTH domain of YTHDC1, a nuclear protein, can bind to single-stranded DNA containing m6dA with high affinity. oup.com In contrast, the YTH domains of the predominantly cytoplasmic proteins YTHDF1 and YTHDF2 exhibit a preference for binding to m6A in RNA over DNA. oup.com This suggests that different YTH domain proteins may have distinct roles in recognizing methylated adenine in different nucleic acid contexts. Reanalysis of expression microarray data has also implicated YTHDF1 and YTHDF2 as potential m6dA regulators. mdpi.com

2 IGF2BP1-3 (Insulin-like Growth Factor-2 mRNA-binding Proteins)

The insulin-like growth factor-2 mRNA-binding proteins (IGF2BP1, IGF2BP2, and IGF2BP3) have been identified as a distinct family of m6A readers that primarily function to enhance the stability and translation of their target mRNAs. nih.govcancerbiomed.org These proteins recognize a consensus GG(m6A)C sequence. nih.gov While their role as m6dA readers in DNA is less established, their function in recognizing methylated adenine in a sequence-specific manner in RNA suggests a potential for similar interactions with m6dA-modified DNA. The oncogenic roles of IGF2BPs are often linked to their ability to stabilize the mRNAs of cancer-related genes. cancerbiomed.orgijbs.com

3 Mechanisms of Reader Protein Interaction with m6dA-Modified DNA

The interaction between reader proteins and m6dA-modified DNA is a critical step in mediating the downstream effects of this epigenetic mark. The primary mechanisms involve:

Direct Recognition by a Specific Domain: As seen with the YTH domain, a structured protein domain creates a binding pocket that specifically accommodates the N6-methyladenine. oup.comoup.com This interaction is often driven by hydrophobic and van der Waals forces between the methyl group and aromatic amino acid residues within the pocket. oup.com

Alteration of DNA Structure: The presence of m6dA can alter the local DNA structure, potentially making it more accessible for protein binding. mdpi.com This "m6dA switch" could facilitate the binding of proteins that may not directly contact the methyl group but recognize the altered DNA conformation. mdpi.com

In Vitro Pulldown Assays: A common experimental approach to identify reader proteins is the use of in vitro pulldown assays. In this method, a DNA bait containing m6dA is incubated with nuclear cell extracts. Proteins that bind to the modified DNA are then isolated and identified using techniques like mass spectrometry. researchgate.net

The study of reader-effector proteins, which contain both a reader domain to recognize the modification and an effector domain to carry out a downstream function, is crucial for understanding how the m6dA mark is translated into a biological response. nih.gov

| Reader Protein Family | Key Members | Binding Domain/Mechanism | Known Function in DNA Context |

|---|---|---|---|

| YTH Domain Family | YTHDC1, YTHDF1, YTHDF2 oup.commdpi.com | YTH domain forms a hydrophobic pocket for m6dA oup.comoup.com | YTHDC1 binds ssDNA with m6dA; potential role in genome stability oup.com |

| IGF2BP Family | IGF2BP1, IGF2BP2, IGF2BP3 nih.govcancerbiomed.org | Recognizes GG(m6A)C consensus sequence in RNA; K homology (KH) domains are critical nih.gov | Less established for DNA, but potential for similar recognition mechanisms |

Impact on Gene Regulation and Chromatin Biology

N6-Methyl-2'-deoxyadenosine (m6dA) is an epigenetic modification of DNA that plays a significant role in regulating gene expression and shaping the chromatin landscape. Its influence extends from direct modulation of transcription to altering the physical accessibility of DNA to regulatory proteins.

Transcriptional Activation and Repression Mechanisms

The presence of N6-Methyl-2'-deoxyadenosine (m6dA) in genomic DNA can lead to either the activation or repression of transcription, depending on the genomic context and cellular environment. thegreerlab.com This dual functionality underscores its complex role as an epigenetic regulator.

Transcriptional Activation:

Research has increasingly associated m6dA with active gene expression. In adult mice, for instance, the accumulation of m6dA along promoters and coding sequences in activated prefrontal cortical neurons is linked to extinction-induced gene expression. nih.govnih.gov This process is mediated by the mammalian m6dA methyltransferase, N6amt1, whose increased occupancy at these genomic locations correlates with the upregulation of associated genes. nih.govnih.gov A notable example is the transcriptional activation of the brain-derived neurotrophic factor (Bdnf) gene. nih.govnih.gov The accumulation of m6dA at the Bdnf P4 promoter is essential for the expression of Bdnf exon IV mRNA, a critical step in the formation of fear extinction memory. nih.govnih.gov Studies in lower eukaryotes and humans have also shown a positive correlation between m6dA and transcription. nih.gov Mechanistically, m6dA can enhance transcriptional activity by facilitating the binding of certain transcription factors to DNA.

Transcriptional Repression:

Conversely, m6dA can also be involved in silencing gene expression. In Mus musculus, m6dA is implicated in repressing gene expression by either preventing the binding of chromatin remodelers or by recruiting the Polycomb Repressive Complex 2 (PRC2). oup.com In Drosophila, the depletion of the demethylase DMAD leads to an accumulation of m6dA, which, in coordination with Polycomb proteins, contributes to the transcriptional repression of certain genes. acs.org Furthermore, in glioblastoma cancer stem cells, m6dA is associated with gene repression and the presence of the repressive histone mark H3K9me3. oup.com The modification can also suppress the transcription of LINE1 transposons and surrounding genes in mouse embryonic stem cells. oup.com

Table 1: Influence of N6-Methyl-2'-deoxyadenosine on Gene Transcription

| Effect | Mechanism/Context | Affected Genes/Regions | Organism/Cell Type | Citations |

|---|---|---|---|---|

| Activation | Accumulation at promoters and coding sequences; increased occupancy of N6amt1. | Bdnf | Mouse prefrontal cortical neurons | nih.govnih.gov |

| Activation | Associated with activity-induced gene expression. | Genome-wide | Mouse prefrontal cortical neurons | nih.govnih.gov |

| Repression | Exclusion of chromatin remodelers or recruitment of PRC2. | Development-related genes | Mus musculus | oup.com |

| Repression | Coordinates with Polycomb proteins. | Central nervous system genes | Drosophila | acs.org |

| Repression | Associated with H3K9me3 mark. | Gene loci | Glioblastoma cancer stem cells | oup.com |

| Repression | Silencing of transposable elements. | LINE1 transposons | Mouse embryonic stem cells | oup.com |

Modulation of Chromatin State and Accessibility

N6-Methyl-2'-deoxyadenosine plays a crucial role in modulating the physical structure of chromatin, thereby influencing its accessibility to the transcriptional machinery. The methylation of adenine can destabilize the DNA helix and cause unwinding, which can alter chromatin organization. thegreerlab.com

Recent studies have revealed a direct link between m6A-modified, chromatin-associated RNAs and the regulation of local chromatin structure. mdpi.com These modified RNAs can act as platforms to recruit histone-modifying proteins. mdpi.com For example, the loss of m6A methylation on chromatin-associated repetitive RNAs (carRNAs), particularly the LINE1 family, in mouse embryonic stem cells leads to their increased stability. mdpi.com This, in turn, correlates with a genome-wide enhancement in chromatin accessibility and the deposition of active histone marks like H3K4me3 and H3K27ac. mdpi.com This process may be facilitated by the recruitment of epigenetic factors such as the histone acetyltransferase p300 (EP300) and the Yin Yang 1 (YY1) transcription factor, which maintain an open chromatin state. mdpi.com

Furthermore, the nuclear m6A reader protein YTHDC1 can recognize methylated nascent transcripts and recruit the lysine (B10760008) demethylase KDM3B. mdpi.com This recruitment leads to the demethylation of the repressive histone mark H3K9me2, promoting chromatin accessibility and increasing the transcriptional output of messenger RNAs (mRNAs). mdpi.com Conversely, in other contexts, YTHDC1, in conjunction with the methyltransferase METTL3, can recruit the histone methyltransferase SETDB1 to methylated intracisternal A particle (IAP) RNAs, leading to the deposition of the repressive H3K9me3 mark and subsequent transcriptional silencing. mdpi.com There is a significant positive correlation between the presence of m6dA and accessible chromatin regions, particularly upstream of transcription start sites (TSS). oup.com

Influence on Transcription Factor Binding

The methylation of adenine at the N6 position can directly affect the binding affinity of DNA-binding proteins, including transcription factors. This provides a direct mechanism for m6dA to influence gene expression.

One clear example is the effect of m6dA on mitochondrial transcription factor A (TFAM). The presence of 6mA in mitochondrial DNA (mtDNA) can disrupt the binding of TFAM, a key factor for mtDNA transcription, thereby suppressing the expression of mitochondrial genes. acs.orgoup.com Under hypoxic conditions, the level of 6mA in mtDNA can increase, suggesting a regulatory role for this modification in the mitochondrial stress response. acs.org

In another instance, m6dA has been shown to antagonize the binding of Special AT-rich sequence-binding protein 1 (SATB1). oup.com SATB1 is a crucial chromatin organizer, and by opposing its binding, m6dA can influence the higher-order chromatin structure and gene regulation. oup.com The ability of m6dA to modulate the binding of such architectural proteins highlights its significant impact on the organization and function of the genome.

Role in DNA Metabolism and Genome Integrity

Beyond its role in gene regulation, N6-Methyl-2'-deoxyadenosine is integral to fundamental DNA processes, including replication and repair, thereby contributing to the maintenance of genome stability.

DNA Replication Timing and Control

N6-Methyl-2'-deoxyadenosine is well-established as a key regulator of DNA replication in prokaryotes. nih.govacs.orgbiorxiv.org In bacteria such as Escherichia coli, m6dA is crucial for controlling the initiation of DNA replication. acs.org The methylation of adenine within the GATC motif at the origin of replication is a critical signal for initiating a new round of replication.

In eukaryotes, the role of m6dA in DNA replication is an emerging area of research. While the direct control mechanisms seen in prokaryotes have not been fully elucidated in mammals, the presence of m6dA and its associated machinery suggests a potential role. For example, proteins involved in DNA replication pathways have been found to be enriched in condensates seeded by proteins that interact with m6dA-related modifications, pointing to a potential intersection between m6dA signaling and the replication machinery. elifesciences.org

DNA Repair Pathways

N6-Methyl-2'-deoxyadenosine and its associated regulatory proteins are significantly involved in maintaining genome integrity through their roles in various DNA repair pathways. acs.org In prokaryotes, m6dA is involved in the DNA mismatch repair (MMR) system, which corrects errors made during DNA replication. acs.org

In mammalian cells, recent evidence has established a role for m6dA and its writing enzyme METTL3 in promoting genome stability, particularly in response to base damage. elifesciences.org For instance, in response to uracil-based DNA damage induced by agents like floxuridine, METTL3-dependent deposition of m6A in DNA occurs. elifesciences.org This modification appears to facilitate repair by the base excision repair (BER) pathway, specifically by modulating the activity of Uracil-DNA Glycosylase (UNG2). elifesciences.org The inhibition of METTL3 increases cellular sensitivity to such DNA damaging agents. elifesciences.org

Furthermore, m6A is implicated in the repair of double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. frontiersin.org DSBs can induce the activation of METTL3, leading to the accumulation of m6A on RNAs at the breakage sites. frontiersin.org This, in turn, recruits the m6A reader protein YTHDC1, which facilitates the recruitment of key homologous recombination repair proteins like RAD51 and BRCA1 to the site of damage, promoting efficient repair and preventing genome instability. frontiersin.org The modification also plays a role in preventing the formation of R-loops, which are RNA:DNA hybrids that can be a source of DNA damage and genome instability. frontiersin.orgnih.gov

Table 2: Role of N6-Methyl-2'-deoxyadenosine in DNA Repair

| DNA Repair Pathway | Mechanism of Involvement | Key Proteins Involved | Cellular Context | Citations |

|---|---|---|---|---|

| Mismatch Repair (MMR) | Directs repair machinery to newly synthesized strand. | Dam methylase | E. coli | acs.org |

| Base Excision Repair (BER) | METTL3-dependent deposition of m6A facilitates UNG2-mediated repair of uracil (B121893) lesions. | METTL3, UNG2 | Mammalian cells | elifesciences.org |

| Double-Strand Break (DSB) Repair | m6A on RNA at DSBs recruits YTHDC1, which then recruits HR repair proteins. | METTL3, YTHDC1, RAD51, BRCA1 | Mammalian cells | frontiersin.org |

| R-loop Resolution | Prevents the accumulation of R-loops, which can cause DNA damage. | METTL3, YTHDF2 | Human pluripotent stem cells | frontiersin.orgnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N6-Methyl-2'-deoxyadenosine |

| 5-methylcytosine (B146107) |

| 5-hydroxymethycytosine |

| Uracil |

| Floxuridine |

| Cisplatin |

| Raltitrexed |

| Gemcitabine |

| Hydroxyurea |

| Mitomycin C |

| N6-methyl-2′-deoxyadenosine 3′, 5′-bisphosphate |

| Adenosine (B11128) diphosphate (B83284) |

Uracil-Base Excision Repair (U-BER)

N6-methyl-2'-deoxyadenosine (m6dA) and the enzymatic machinery responsible for its deposition are integral to the DNA damage response, specifically in the Uracil-Base Excision Repair (U-BER) pathway. elifesciences.orgnih.gov The incorporation of uracil into the genome, a form of DNA damage, can occur through various means, including cytosine deamination and exposure to certain chemotherapeutic agents like floxuridine. elifesciences.org To counter this, cells employ repair mechanisms, with U-BER playing a primary role. elifesciences.orgbiorxiv.org

Recent research has identified the N6-adenosine methyltransferase, METTL3, as a crucial factor in overcoming the toxicity caused by uracil-inducing agents. nih.gov Discovery-based proteomics and functional genomics have revealed that components of the N6-adenosine methyltransferase complex are associated with the DNA repair factor Uracil-DNA N-glycosylase (UNG2), a key enzyme in the U-BER pathway. elifesciences.orgbiorxiv.org Specifically, METTL3 and the resulting m6dA modification appear to facilitate the repair of uracil-based lesions by functioning upstream of UNG2. elifesciences.orgelifesciences.org

In response to agents that increase genomic uracil, such as floxuridine, the deposition of m6dA in the DNA is enhanced. elifesciences.org This modification is not random; the product of METTL3 activity, N6-methyladenosine, forms distinct nuclear foci in cells treated with these damaging agents. elifesciences.orgbiorxiv.org These findings establish a mechanistic link between the deposition of m6dA in DNA and the U-BER pathway, highlighting its role in initiating the repair of uracil-containing DNA in mammalian cells. elifesciences.org

Mismatch Repair (MMR)

The role of N6-methyl-2'-deoxyadenosine in the Mismatch Repair (MMR) system is well-established in prokaryotes, particularly in Escherichia coli. biorxiv.orgnih.gov In these organisms, the MMR system is described as methyl-directed. nih.gov The Dam methyltransferase introduces m6dA into the parental strand of DNA at GATC sequences. This methylation acts as a critical signal to distinguish the original template strand from the newly synthesized daughter strand, which transiently lacks methylation after replication. biorxiv.orgnih.gov The MutH protein, an endonuclease involved in MMR, recognizes these hemimethylated sites and specifically nicks the unmethylated daughter strand, directing the repair machinery to correct errors on the new strand. nih.gov

Regulation of R-loop Formation and Resolution

N6-methyladenosine (m6A), the RNA counterpart to m6dA, plays a significant role in the regulation of R-loops. wikipedia.orgnih.gov R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA, which can be sources of genomic instability if not properly regulated. nih.govmdpi.comnih.gov

Studies have shown that m6A is present on the RNA component of R-loops in human cells. wikipedia.orgnih.gov The deposition of m6A on nascent RNA by the methyltransferase METTL3 has been found to promote the formation of R-loops. mdpi.com The depletion of METTL3 leads to a decrease in R-loop levels, suggesting that the m6A modification on the RNA transcript facilitates its hybridization with the DNA template. mdpi.com

The resolution of these structures is mediated by m6A "reader" proteins. The YTH domain-containing family protein 2 (YTHDF2), a well-characterized m6A reader that typically promotes mRNA degradation, has been shown to interact with R-loop-enriched regions in dividing cells. nih.govnih.gov YTHDF2 recognizes and binds to m6A-modified R-loops, facilitating their removal, particularly during mitosis. mdpi.com The depletion of YTHDF2 results in a significant increase in R-loop accumulation, leading to markers of DNA damage and reduced cell growth. nih.govmdpi.com This indicates that m6A-mediated regulation of R-loop stability is a dynamic process crucial for preventing genomic instability. mdpi.com

| Phase of Regulation | Key Protein | Function in R-loop Dynamics |

| Formation | METTL3 | Deposits m6A on nascent RNA, promoting hybridization with DNA template. mdpi.com |

| Resolution | YTHDF2 | Recognizes and binds m6A-modified R-loops to facilitate their removal. nih.govmdpi.comnih.gov |

Maintenance of Genomic Stability

The involvement of N6-Methyl-2'-deoxyadenosine in various DNA repair and regulatory pathways underscores its critical role in maintaining genomic stability. elifesciences.orgnih.gov Genomic instability, characterized by an increased tendency for mutations and chromosomal alterations, can arise from unrepaired DNA lesions and the aberrant accumulation of structures like R-loops. nih.govnih.govnih.gov

The function of m6dA and its writing enzyme METTL3 in the U-BER pathway is a direct contribution to genomic stability. By facilitating the repair of uracil in DNA, they prevent potential mutations that could arise during subsequent replication. elifesciences.orgnih.gov Furthermore, the role of m6dA in prokaryotic MMR is a classic example of how this modification ensures the fidelity of DNA replication, a cornerstone of genomic integrity. biorxiv.org

Moreover, the regulation of R-loops by m6A modification is a key mechanism for safeguarding the genome. nih.govnih.gov Unresolved R-loops can obstruct DNA replication and transcription, leading to DNA double-strand breaks. nih.gov The m6A reader protein YTHDF2 resolves these m6A-containing R-loops, and its knockout leads to an accumulation of γH2AX, a marker for DNA double-strand breaks. nih.govnih.gov This demonstrates that the dynamic m6A modification of R-loops is a protective mechanism. nih.gov Collectively, these functions establish m6dA and its related machinery as crucial guardians of the genome.

Physiological and Pathophysiological Roles of N6 Methyl 2 Deoxyadenosine

Developmental Processes and Cell Fate Determination

The presence and regulation of m6dA are critical during the development of eukaryotic organisms, influencing the differentiation pathways of various stem and progenitor cells. nih.govfrontiersin.org This modification acts as an epigenetic layer of information, guiding cellular specialization and proliferation.

N6-methyladenosine (m6A) modifications in RNA, a related epitranscriptomic mark, are crucial for maintaining hematopoietic stem cell (HSC) identity and controlling their symmetric commitment during division. nih.govnih.gov The depletion of the m6A methyltransferase Mettl3 leads to a failure in the symmetric differentiation of HSCs, causing them to be blocked in an intermediate state. nih.gov While much of the research has focused on RNA m6A, the presence of m6dA in the genome suggests analogous regulatory roles in stem cell fate. nih.gov In the context of neuronal development, the depletion of Mettl3, and consequently m6A levels, inhibits the proliferation of adult neural stem cells and skews their differentiation towards glial lineages over neurons. nih.gov This process is linked to the m6A-dependent regulation of the histone methyltransferase Ezh2. nih.gov

During the development of primordial germ cells (PGCs), the precursors to sperm and oocytes, extensive epigenetic reprogramming occurs, including global DNA demethylation. nih.govmdpi.comelifesciences.org While the focus has largely been on 5-methylcytosine (B146107), the dynamic nature of the epigenome in PGCs suggests a potential role for other modifications like m6dA. nih.govmdpi.com PGCs undergo significant changes in their epigenetic landscape as they migrate, which is essential for erasing genomic imprints and enabling the subsequent expression of genes required for gametogenesis. elifesciences.org

Table 1: Research Findings on m6dA and Stem Cell Differentiation

| Cell Type | Organism/Model | Key Findings | Reference(s) |

| Hematopoietic Stem Cells (HSCs) | Mouse | m6A RNA methylation is essential for maintaining HSC identity and symmetric commitment. Depletion of the methyltransferase Mettl3 impairs differentiation. | nih.govnih.gov |

| Adult Neural Stem Cells (aNSCs) | Mouse | Depletion of the m6A methyltransferase Mettl3 inhibits aNSC proliferation and skews differentiation towards glial cells. | nih.gov |

| Primordial Germ Cells (PGCs) | Mouse | PGCs undergo extensive epigenetic reprogramming, including DNA demethylation, during their development, highlighting the dynamic nature of the epigenome. | nih.govmdpi.comelifesciences.org |

N6-methyl-2'-deoxyadenosine has been identified as an agonist that promotes the significant proliferation of burst-forming unit erythroid (BFU-E) progenitor cells. nih.govnih.gov It also suppresses apoptosis in erythroid progenitor cells (EPCs). nih.govnih.gov Studies have shown that the combined application of m6dA with stem cell factor (SCF) and erythropoietin (EPO) can lead to a massive expansion of isolated BFU-E cultures, by as much as 5,000-fold. nih.govnih.gov

Transcriptome analysis revealed that m6dA upregulates the expression of genes associated with EPCs, such as c-Kit, Myb, and Gata2, while downregulating transcription factors related to erythroid maturation like Gata1, Spi1, and Klf1. nih.govnih.gov Mechanistically, m6dA appears to enhance and prolong the activation of the c-Kit signaling pathway and its downstream effectors, which results in the expansion and accumulation of EPCs. nih.govnih.gov

Table 2: Effects of m6dA on Erythroid Progenitor Cells

| Parameter | Effect of m6dA | Mechanism | Reference(s) |

| BFU-E Proliferation | Promotes hyperproliferation | Upregulation of c-Kit, Myb, Gata2 | nih.govnih.gov |

| EPC Apoptosis | Represses | - | nih.govnih.gov |

| Gene Expression | Upregulates EPC-associated factors, downregulates maturation factors | Enhances and prolongs c-Kit signaling | nih.govnih.gov |

The discovery of m6dA in various eukaryotes, from single-celled organisms to mammals, points to its fundamental role in development. nih.govfrontiersin.orgnih.gov In many eukaryotes, m6dA is associated with active gene expression. nih.gov The presence of m6dA and its regulatory machinery, including methyltransferases and potential demethylases, suggests a conserved epigenetic mechanism that contributes to the complexity of gene regulation required for development. nih.govfrontiersin.org For instance, N6-adenine-specific DNA methyltransferase 1 (N6amt1) has been identified as a mammalian m6dA methyltransferase. nih.govnih.gov The dynamic regulation of m6dA levels during developmental processes allows for precise temporal and spatial control of gene expression, which is essential for the proper formation of tissues and organs.

Neurological Functions and Behavior

In the nervous system, m6dA plays a significant role in the dynamic regulation of gene expression that underlies neuronal plasticity, learning, and memory. nih.govnih.gov

Research has shown that m6dA is dynamically regulated in primary cortical neurons in response to neuronal activation. nih.govbiorxiv.org This modification accumulates along the promoters and coding sequences of genes that are induced by neuronal activity. nih.govnih.govbiorxiv.org This accumulation is linked to an increase in the expression of the m6dA methyltransferase N6amt1. nih.govnih.gov The deposition of m6dA is associated with an active chromatin state, facilitating the recruitment of transcriptional machinery and leading to increased messenger RNA (mRNA) expression. biorxiv.org This suggests that m6dA acts as a key epigenetic mark that helps to translate neuronal activity into changes in gene expression, a fundamental process for neuronal adaptation and function. nih.govnih.gov

The role of m6dA in activity-dependent gene expression is particularly relevant to the processes of learning and memory, such as the extinction of conditioned fear. nih.govnih.govuq.edu.au In studies with adult mice, fear extinction training was shown to induce the accumulation of m6dA in activated neurons of the prefrontal cortex. nih.govnih.govbiorxiv.org

A key target for this m6dA accumulation is the gene for brain-derived neurotrophic factor (Bdnf), which is crucial for learning and memory. nih.govnih.govuq.edu.au The deposition of m6dA at the Bdnf promoter is associated with transcriptional activation, leading to increased expression of Bdnf exon IV mRNA, a transcript essential for the extinction of conditioned fear. nih.govnih.gov This indicates that m6dA is a critical component of the epigenetic machinery that governs the formation of fear extinction memory. nih.govnih.govuq.edu.au The effect is specific to neurons that are activated during the learning process, highlighting the precise and activity-dependent nature of this epigenetic modification. nih.govuq.edu.au

Table 3: Role of m6dA in Neurological Functions

| Process | Key Findings | Molecular Mechanism | Reference(s) |

| Activity-Induced Gene Expression | m6dA accumulates at promoters and coding sequences of activated genes in neurons. | Increased occupancy of the methyltransferase N6amt1; associated with an active chromatin state. | nih.govnih.govbiorxiv.org |

| Fear Extinction Memory | m6dA accumulates in activated prefrontal cortical neurons during fear extinction training. | Accumulation of m6dA at the Bdnf promoter leads to increased Bdnf mRNA expression. | nih.govnih.govuq.edu.au |

Roles in Synaptic Function and Neural Plasticity

Recent research has highlighted the dynamic regulation of m6dA in the mammalian brain and its crucial role in synaptic function and neural plasticity. nih.govnih.govcaymanchem.com Studies in mice have demonstrated that m6dA levels increase in prefrontal cortical neurons during fear extinction learning, a process that involves the formation of new memories to suppress fear responses. nih.govnih.govcaymanchem.com This accumulation of m6dA is not random; it occurs specifically along the promoters and coding sequences of genes that are activated during this learning process. nih.govnih.gov

A key finding is the association between m6dA deposition and the increased expression of brain-derived neurotrophic factor (Bdnf), a protein essential for neuronal survival, growth, and the formation of new synapses. nih.govnih.govcaymanchem.com The accumulation of m6dA at a specific promoter of the Bdnf gene is required for the transcription of its exon IV, which is critical for the extinction of conditioned fear. nih.govnih.gov This suggests that m6dA acts as an epigenetic mark that facilitates activity-induced gene expression necessary for synaptic plasticity and memory formation. nih.govnih.gov The enzyme responsible for this methylation is believed to be N6amt1, a mammalian m6dA methyltransferase, whose occupancy at these gene locations correlates with the increase in m6dA and subsequent gene expression. nih.govnih.gov

Cerebellar and Cerebral Cortex Development

The presence and dynamic regulation of N6-methyladenosine (m6A), the RNA counterpart to m6dA, are abundant in the mammalian brain, suggesting a significant role in neural development. mdpi.com While direct evidence for the specific role of m6dA in cerebellar and cerebral cortex development is still emerging, studies on m6A provide strong correlative evidence. During embryonic and postnatal brain development, m6A exhibits distinct temporal and spatial patterns across different brain regions, including the cerebellum and cerebral cortex. mdpi.com

The conditional knockout of Mettl14, a key component of the m6A methyltransferase complex, in the nervous system leads to severe developmental defects and postnatal lethality in mice, underscoring the importance of this modification in brain development. mdpi.com The absence of m6A affects neurogenesis, the process of generating new neurons, by influencing the expression of genes related to the proliferation and differentiation of neural stem cells. mdpi.com Given the close relationship and interplay between RNA and DNA methylation, it is plausible that m6dA also plays a critical, though perhaps more nuanced, role in the intricate processes of cerebellar and cerebral cortex development.

Immunological Regulation

Modulation of Innate Immune Responses

N6-methyladenosine modifications, including m6dA, play a significant role in modulating the innate immune system, the body's first line of defense against pathogens. nih.govfrontiersin.orgnih.govnih.gov This regulation can occur through several mechanisms. One key aspect is the ability of the host to distinguish its own nucleic acids from those of invading pathogens. The presence of modifications like m6A on host RNA can prevent it from being recognized by pattern recognition receptors (PRRs) of the innate immune system, such as RIG-I, thus avoiding an autoimmune response. nih.govfrontiersin.org

Furthermore, m6A modification can directly influence the expression of genes involved in the innate immune response. For instance, after a viral infection, the methylation of transcripts for key signaling molecules like interferon-β (IFN-β) and interleukin-6 (IL-6) can be altered, leading to changes in their stability and translation, thereby fine-tuning the immune response. frontiersin.org Studies have shown that m6A and its associated "reader" protein YTHDF2 can enhance the innate immune response by mediating the degradation of DUSP1 mRNA, a negative regulator of key inflammatory pathways. biorxiv.org This leads to increased activation of p38 and JNK signaling, boosting the expression of immune response genes. biorxiv.org The methylation status of various immune-related transcripts is dynamically regulated during infection to ensure an appropriate and effective immune response. frontiersin.org

Host-Viral Interactions and Viral Life Cycles

The interplay between N6-methyladenosine modification and viruses is complex and can be either beneficial to the host or the virus, depending on the specific virus and host context. nih.govuu.nlmdpi.comfrontiersin.org Many viruses, including both RNA and DNA viruses, have been found to have m6A modifications on their own RNA transcripts. uu.nlfrontiersin.org Viruses can hijack the host's m6A machinery to their advantage. uu.nl For example, m6A modifications on viral RNA can help the virus evade detection by the host's innate immune sensors. nih.gov

Conversely, the host can utilize m6A as a defense mechanism. The m6A "reader" protein YTHDF2 has been shown to recognize and promote the degradation of certain viral transcripts, such as those of the Zika virus (ZIKV), thereby inhibiting viral replication. uu.nl The presence and pattern of m6A on viral RNA can influence various stages of the viral life cycle, including viral gene expression, replication, and the assembly of new virus particles. frontiersin.org For some viruses, the host's methyltransferases can stabilize viral RNA, while for others, they can lead to its degradation. uu.nl This highlights the intricate and often virus-specific role of m6A in the ongoing battle between host and pathogen.

Metabolic Homeostasis (e.g., Energy Metabolism, Adipogenesis)

N6-methyladenosine modifications are increasingly recognized as important regulators of metabolic homeostasis, including energy metabolism and the formation of fat cells (adipogenesis). wikipedia.orgunmc.edufrontiersin.orgpnas.org The fat mass and obesity-associated protein (FTO), initially identified through its association with body mass index and obesity, was later discovered to be an m6A demethylase. wikipedia.org This finding provided a direct link between RNA methylation and metabolic regulation.

Studies have shown that m6A plays a crucial role in adipogenesis. The demethylase FTO is required for the differentiation of pre-adipocytes into mature fat cells, a process that involves significant changes in gene expression. unmc.edu The m6A modification influences the splicing of key transcripts involved in adipogenesis. unmc.edu Furthermore, integrated analyses of the m6A methylome and transcriptome during adipocyte differentiation have revealed that many genes involved in adipose metabolism are differentially methylated. frontiersin.org For example, genes like FOXO1 and KLF9, which are known regulators of adipogenesis, show changes in their m6A status, and there is a positive correlation between m6A abundance and gene expression levels during this process. frontiersin.org These findings suggest that m6A acts as a critical switch in controlling the intricate gene expression programs that govern metabolic processes like adipogenesis.

Disease Pathogenesis

The dysregulation of N6-methyl-2'-deoxyadenosine and its RNA counterpart, N6-methyladenosine, has been implicated in the pathogenesis of various diseases. nih.govahajournals.org

In the context of cardiovascular disease , recent studies have pointed to a role for m6dA in atherosclerosis. ahajournals.org Specifically, the levels of m6dA in mitochondrial DNA (mtDNA) and the expression of the methyltransferase METTL4 are significantly increased in macrophages within atherosclerotic plaques. ahajournals.org This increased methylation in mtDNA leads to mitochondrial dysfunction, promoting inflammation and contributing to the progression of atherosclerosis. ahajournals.org This suggests that METTL4-mediated m6dA modification in mtDNA could be a potential therapeutic target for atherosclerotic diseases. ahajournals.org

In neurodevelopmental and neurodegenerative disorders , the importance of proper m6A regulation is becoming increasingly clear. mdpi.comnih.gov As mentioned earlier, defects in m6A machinery can lead to severe neurodevelopmental issues. mdpi.com Furthermore, there is growing evidence linking aberrant m6A patterns to neurodegenerative diseases. mdpi.com

The role of m6dA in cancer is also an active area of investigation. The depletion of the m6A methyltransferase METTL3 has been shown to induce apoptosis in cancer cells and reduce their invasiveness. wikipedia.org Conversely, the activation of the demethylase ALKBH5 has been linked to the enrichment of cancer stem cells. wikipedia.org

Finally, early life stress has been shown to induce cognitive impairment, and recent research suggests that this may be linked to perturbations in m6dA modification. nih.gov Specifically, stress-induced increases in homocysteine can lead to altered m6dA levels in mitochondrial DNA, contributing to mitochondrial dysfunction and impairing learning and memory. nih.gov

Oncogenesis and Tumor Progression

The role of N6-methyl-2'-deoxyadenosine in cancer is complex and appears to be context-dependent, with studies reporting both tumor-suppressive and oncogenic functions. nih.govcancerbiomed.org Aberrant m6dA levels have been observed in various human cancers, suggesting its involvement in tumor initiation and progression. cancerbiomed.org For instance, decreased levels of m6dA have been noted in primary gastric and liver cancer tissues, correlating with increased tumorigenesis. cancerbiomed.org Conversely, higher levels of m6dA have been found in glioblastoma compared to normal brain tissue, where it is associated with disease progression. cancerbiomed.org

Several studies have highlighted the potential of targeting m6dA and its regulatory proteins to inhibit cancer cell growth and induce apoptosis, which is a form of programmed cell death. Purine nucleoside analogs, a class of compounds that includes derivatives of adenosine (B11128), have demonstrated broad antitumor activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.comchemicalbook.com For example, adenosine has been shown to possess strong anti-tumor effects, and adenine (B156593) can inhibit the growth of certain cancer cell lines in a dose- and time-dependent manner. semanticscholar.orgresearchgate.net This inhibition is often mediated by blocking the cell cycle at the S phase, which subsequently leads to apoptosis. semanticscholar.orgresearchgate.net

The regulation of apoptosis by m6dA modification is intricate. In some cancers, such as ocular melanoma, lower levels of m6A on the mRNA of the anti-oncogene HINT2, due to changes in the expression of enzymes like METTL3 and ALKBH5, lead to decreased apoptosis. nih.gov Conversely, in other cancer types, the depletion of certain m6A regulatory proteins, like METTL14 in acute myeloid leukemia (AML) cells, enhances apoptosis. nih.gov

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.orgnih.gov The N6-methyladenosine modification has been shown to play a significant role in regulating this process. nih.govnih.gov The enzymes that add or remove the methyl group, known as "writers" and "erasers," can influence the expression of genes involved in angiogenesis. frontiersin.orgnih.gov

For example, the m6A methyltransferase METTL3 has been identified as a key player in promoting tumor angiogenesis in several cancers, including gastric cancer and bladder cancer. nih.gov It can achieve this by affecting various signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are involved in regulating protein synthesis and cell growth related to angiogenesis. nih.gov On the other hand, the demethylase FTO has also been implicated in regulating tumor angiogenesis, with its expression levels potentially influencing microvessel density in certain tumors. frontiersin.org

The significance of N6-methyl-2'-deoxyadenosine and its associated regulatory machinery has been investigated in various specific cancers.

Lymphoid Malignancies: Purine nucleoside analogs are effective in treating indolent lymphoid malignancies. medchemexpress.comchemicalbook.com Their mechanism of action often involves the inhibition of DNA synthesis and the induction of apoptosis in the cancerous lymphoid cells. medchemexpress.comchemicalbook.com

Acute Myeloid Leukemia (AML): The m6A modification plays a crucial role in the development and maintenance of AML and its stem cells. frontiersin.orgnih.govmdpi.com Several m6A regulatory proteins, including the "writers" METTL3 and METTL14, the "eraser" FTO, and the "reader" YTHDF2, are considered vital for the survival of leukemic stem cells. frontiersin.orgnih.gov Targeting these proteins has shown therapeutic potential by inducing apoptosis and inhibiting the proliferation of AML cells. nih.govfrontiersin.orgfrontiersin.org The expression of WTAP, another component of the m6A methylation complex, is also upregulated in AML and its downregulation can delay leukemia progression. mdpi.com

Digestive System Tumors: Aberrant m6A modification is implicated in the development and drug resistance of digestive system tumors, including gastric, colon, esophageal, liver, and pancreatic cancers. frontiersin.orgdovepress.com The expression levels of m6A regulatory proteins can vary between normal and malignant tissues. dovepress.com For instance, in gastric cancer, METTL3 can promote the disease by methylating specific target genes. nih.gov In colorectal cancer, METTL3-mediated m6A methylation can also contribute to tumor development. nih.gov The demethylase ALKBH5 is another key regulator, participating in the modification of oncogenes or tumor suppressor genes in an m6A-dependent manner. frontiersin.org

| Cancer Type | Key Findings Related to N6-Methyl-2'-deoxyadenosine | References |

| Lymphoid Malignancies | Purine nucleoside analogs show antitumor activity by inhibiting DNA synthesis and inducing apoptosis. | medchemexpress.com, chemicalbook.com |

| Acute Myeloid Leukemia (AML) | m6A regulators (METTL3, METTL14, FTO, YTHDF2, WTAP) are crucial for leukemic stem cell survival and are potential therapeutic targets. | frontiersin.org, nih.gov, mdpi.com, nih.gov |

| Digestive System Tumors | Aberrant m6A modification is involved in the development and drug resistance of various digestive cancers. METTL3 and ALKBH5 are key regulators. | frontiersin.org, nih.gov, dovepress.com |

Neurodegenerative and Neurological Disorders

Emerging evidence suggests that N6-methyladenosine modification plays a significant role in the brain, influencing various neurological functions and being implicated in the pathogenesis of neurodegenerative diseases. oaepublish.commdpi.comnih.gov This modification is highly prevalent in the mammalian brain and is involved in critical stages of RNA metabolism, which is essential for normal brain development. oaepublish.com

The dynamic regulation of m6dA in response to neuronal activation suggests its role in processes like learning and memory. nih.gov Studies have shown that m6dA accumulates in activated neurons and is involved in activity-induced gene expression. nih.gov

Dysregulation of m6A modification has been linked to several neurodegenerative conditions:

Alzheimer's Disease (AD): Aberrant m6A expression has been observed in the brains of AD patients. mdpi.com There is an increasing trend for N6medA levels in mild cognitive impairment and Alzheimer's Disease, with increased adenine methylation found in genes associated with neurological function and diseases. researchgate.net

Parkinson's Disease (PD): Perturbations in m6A modifications and the expression of associated enzymes have been observed in models of PD, impacting dopaminergic neurons. oaepublish.com

Other Neurological Disorders: The involvement of m6A modification is also being explored in other conditions like amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Huntington's disease (HD). oaepublish.com

Cardiovascular Diseases (e.g., Atherosclerosis)

Recent research has highlighted the contribution of N6-methyladenosine RNA modification to the pathogenesis of cardiovascular diseases (CVDs). nih.gov This epigenetic modification has been implicated in a variety of CVDs, including atherosclerosis. nih.goveuropeanreview.org

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. europeanreview.org The m6A modification can influence several processes involved in the development of atherosclerosis, such as:

Macrophage Function: In macrophages within atherosclerotic plaques, the m6A modification can regulate mitochondrial function. The methyltransferase METTL4 can mediate m6dA modification in mitochondrial DNA, leading to inflammation and contributing to atherosclerosis. nih.gov

Vascular Cell Proliferation: The m6A methyltransferase METTL14 has been shown to promote the proliferation and invasion of vascular endothelial cells, which is a key aspect of atherosclerosis. europeanreview.org

The potential of m6A as a biomarker or therapeutic target for CVDs is an active area of investigation. nih.gov

Diabetes and Obesity-Related Conditions

The epigenetic modification N6-methyladenosine has been recognized for its role in the development of obesity and related metabolic diseases, such as type 2 diabetes. nih.gov Several studies have demonstrated that m6A modifications and their regulatory proteins are significantly involved in lipid metabolism and are associated with the pathogenesis of these conditions. nih.gov

The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, establishing the reversible nature of this RNA modification. nih.gov The FTO gene itself is linked to obesity. escholarship.org The regulatory roles of m6A in metabolic processes suggest that targeting this pathway could offer new strategies for the prediction and treatment of obesity and its associated disorders. nih.gov

Advanced Methodologies for N6 Methyl 2 Deoxyadenosine Research

High-Resolution Mapping and Sequencing Techniques

To understand the function of m6dA, it is essential to determine its precise location within the genome. The following sequencing techniques offer single-nucleotide or near-single-nucleotide resolution for mapping m6dA.

Single-Molecule Real-Time (SMRT) Sequencing

Single-Molecule Real-Time (SMRT) sequencing is a third-generation sequencing technology that has been instrumental in detecting m6dA at single-nucleotide resolution. nih.govnih.gov This method observes the real-time activity of a DNA polymerase as it synthesizes a complementary strand from a single DNA molecule. The presence of a modified base like m6dA causes a detectable pause in the polymerase's activity, resulting in an altered interpulse duration (IPD). ucsf.edu This kinetic information is then used to identify the location of the modification. ucsf.eduresearchgate.net

Initially applied to prokaryotic genomes where m6dA is more abundant, SMRT sequencing has been adapted for eukaryotic genomes, which have fundamentally different m6dA methylomes. nih.govnih.gov Researchers have developed specific approaches for mapping m6dA in eukaryotes, including in organisms like green algae and in human cells. nih.govgithub.com However, challenges remain, as SMRT sequencing can exhibit high false-positive rates, particularly in genomes with low levels of m6dA. acs.orgbiorxiv.org To address this, computational models and methods for single-molecule-resolution analysis have been developed to increase accuracy and reduce false positives. researchgate.netresearchgate.net

Key Research Findings from SMRT Sequencing:

Enabled the first genome-wide maps of m6dA at single-nucleotide resolution in various organisms. nih.gov

Revealed that m6dA events in eukaryotes have unique characteristics compared to prokaryotes. nih.gov

Identified enrichment of m6dA in specific genomic regions, such as the promoters of young full-length LINE-1 elements in human lymphoblastoid cells, though this requires further validation. nih.gov

When combined with chromatin immunoprecipitation (SMRT-ChIP), it has been used to identify m6dA sites within specific chromatin domains. nih.gov

| Feature | Description | References |

|---|---|---|

| Principle | Detection of altered DNA polymerase kinetics (interpulse duration) at modified bases. | ucsf.edu |

| Resolution | Single-nucleotide. | nih.govnih.gov |

| Advantages | Direct detection of modifications without chemical conversion; provides single-molecule level information. | nih.govresearchgate.net |

| Limitations | High false-positive rates in genomes with low m6dA abundance; requires high sequencing coverage. | acs.orgbiorxiv.org |

Deamination-Mediated Sequencing (DM-seq)

Deamination-Mediated Sequencing (DM-seq) is a newer method for the genome-wide mapping of m6dA at single-nucleotide resolution. acs.orgnih.gov This technique leverages an evolved adenine (B156593) deaminase, ABE8e, which selectively deaminates unmodified adenine (A) to inosine (B1671953) (I), while leaving m6dA unchanged. acs.orgnih.gov During subsequent PCR amplification, inosine is read as guanine (B1146940) (G). Therefore, by comparing the sequenced DNA to a reference genome, sites that remain as adenine are identified as m6dA locations. acs.orgresearchgate.net

DM-seq offers high specificity and a low false-positive rate. acs.orgnih.gov It has been successfully used to map m6dA in the E. coli genome, where it was found predominantly in the GATC motif, and in mammalian mitochondrial DNA (mtDNA). acs.orgnih.gov A striking finding from DM-seq analysis of human mtDNA from HepG2 cells was that all identified m6dA sites were located on the heavy strand. acs.orgnih.gov This method provides a valuable tool for profiling m6dA in various genomic contexts, including those where m6dA levels are low. nih.gov

Key Research Findings from DM-seq:

Achieved genome-wide mapping of m6dA at single-nucleotide resolution in E. coli and mammalian mtDNA. acs.orgnih.gov

Revealed that m6dA sites in E. coli are primarily located within the GATC motif. nih.gov

Identified 17 m6dA sites in human mtDNA from HepG2 cells, all located on the heavy strand. acs.orgnih.gov

Offers a low false-positive rate and is not biased by sequence context, unlike restriction enzyme-based methods. acs.orgnih.gov

| Aspect | Description | References |

|---|---|---|

| Core Principle | Selective deamination of adenine (to inosine) by ABE8e, leaving m6dA intact. Inosine is then read as guanine during sequencing. | acs.orgnih.gov |

| Organisms Studied | Escherichia coli, Human (mitochondrial DNA). | acs.orgnih.gov |

| Key Finding in E. coli | m6dA sites are predominantly found in the GATC sequence motif. | nih.gov |

| Key Finding in Human mtDNA | All 17 identified m6dA sites in HepG2 cells were located on the heavy strand. | acs.orgnih.gov |

Adaptations of MeRIP-seq for DNA-Specific N6-Methyl-2'-deoxyadenosine Detection

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq) is a widely used technique for mapping N6-methyladenosine (m6A) in RNA. rna-seqblog.comd-nb.infoillumina.com This method involves using an antibody that specifically recognizes the m6A modification to immunoprecipitate RNA fragments containing this mark. illumina.com These enriched fragments are then sequenced to determine their genomic locations. d-nb.infoillumina.com

While originally designed for RNA, the principle of MeRIP-seq has been adapted for the detection of m6dA in DNA, often referred to as m6dA-DIP-seq (DNA Immunoprecipitation sequencing). nih.gov This adaptation involves fragmenting genomic DNA, immunoprecipitating the fragments containing m6dA using a specific antibody, and then sequencing the enriched DNA. cd-genomics.com This approach allows for the genome-wide profiling of m6dA distribution. d-nb.info

However, the specificity of the antibodies used is a critical factor, as they may not distinguish perfectly between m6A in RNA and m6dA in DNA, or they might precipitate non-specific RNA modifications. nih.govillumina.com Therefore, careful validation and the use of appropriate controls are essential for reliable m6dA mapping with this technique. MeRIP-seq has been used to generate m6A maps in various species and tissues, revealing enrichment in regions like stop codons and 3' untranslated regions. d-nb.infonih.gov

Key Aspects of MeRIP-seq for DNA m6dA Detection:

Involves immunoprecipitation of DNA fragments containing m6dA using a specific antibody. cd-genomics.com

The enriched fragments are then sequenced to map the distribution of m6dA across the genome. d-nb.info

The specificity of the antibody is crucial to avoid cross-reactivity with RNA m6A or other modifications. nih.govillumina.com

Has been used to study m6dA distribution in various organisms and cell types, often revealing enrichment in specific gene regions. nih.govd-nb.info

| Component | Description | References |

|---|---|---|

| Methodology | Immunoprecipitation of m6dA-containing DNA fragments using a specific antibody, followed by high-throughput sequencing. | nih.govcd-genomics.com |

| Application | Genome-wide mapping of m6dA distribution. | d-nb.info |

| Critical Consideration | Antibody specificity is paramount to ensure accurate detection of m6dA and avoid non-specific binding. | nih.govillumina.com |

| Related RNA Technique | Originally developed as MeRIP-seq or m6A-seq for mapping m6A in RNA. | rna-seqblog.comillumina.com |

Quantitative Mass Spectrometry-Based Approaches

For the accurate quantification of global m6dA levels in a given DNA sample, mass spectrometry-based methods are the gold standard. These techniques offer high sensitivity and specificity, allowing for the precise measurement of the ratio of m6dA to unmodified deoxyadenosine.

Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS) is a highly sensitive and quantitative method for detecting and measuring nucleosides, including m6dA. nih.govresearchgate.net This technique involves first digesting the DNA sample into individual nucleosides. researchgate.net These nucleosides are then separated using UHPLC, which offers high resolution and speed. Following separation, the nucleosides enter the triple quadrupole mass spectrometer.

In the mass spectrometer, a specific precursor ion for m6dA is selected in the first quadrupole. This ion is then fragmented in the second quadrupole, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification, even at very low levels. plos.org This method has been crucial in confirming the presence of m6dA in various mammalian tissues and cell lines, although the reported levels are often very low. nih.govembopress.org The sensitivity of this method can reach the attomole level, making it suitable for detecting rare DNA modifications. embopress.org

Key Features of UHPLC-QQQ-MS/MS for m6dA Analysis:

High Sensitivity: Capable of detecting m6dA at very low concentrations, with limits of detection in the attomole range. embopress.org

High Specificity: The use of MRM ensures that the signal is specific to m6dA, minimizing interference from other molecules. plos.org

Quantitative Accuracy: Allows for precise quantification of the m6dA/dA ratio in a given DNA sample. researchgate.net

Application: Has been widely used to measure m6dA levels in various biological samples, including mouse tissues and cultured cells. nih.govsigmaaldrich.comsigmaaldrich.com

| Parameter | Description | References |

|---|---|---|

| Methodology | DNA is digested to nucleosides, separated by UHPLC, and quantified by a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM). | researchgate.netplos.org |

| Key Advantage | Provides highly sensitive and specific quantification of m6dA levels. | nih.govembopress.org |

| Sample Preparation | Requires complete enzymatic digestion of DNA into its constituent nucleosides. | researchgate.net |

| Reported Abundance | Has been used to report m6dA levels in various mouse tissues, often in the range of parts per million. | nih.gov |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) is another powerful technique for the quantification of m6dA. acs.org Similar to UHPLC-QQQ-MS/MS, this method also begins with the enzymatic digestion of DNA into nucleosides. acs.org These nucleosides are then separated by liquid chromatography.

The separated nucleosides are introduced into the mass spectrometer via electrospray ionization (ESI), which is a soft ionization technique that keeps the nucleoside molecules intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of m6dA alongside its unmodified counterpart, deoxyadenosine. nih.gov LC-ESI-MS/MS has been employed in numerous studies to measure m6dA levels and has been instrumental in validating findings from sequencing-based methods. acs.orgnih.gov

Key Research Applications of LC-ESI-MS/MS:

Quantification of global m6dA levels in response to neuronal activity. nih.gov

Validation of the resistance of m6dA to deamination in the DM-seq method. acs.org

Simultaneous measurement of multiple DNA adducts and modifications. nih.gov

Investigation of the presence and levels of modified nucleosides in various biological matrices. rsc.org

| Feature | Description | References |

|---|---|---|

| Ionization Method | Electrospray ionization (ESI), a soft ionization technique suitable for analyzing biomolecules. | embopress.org |

| Separation | Liquid chromatography is used to separate nucleosides before mass analysis. | acs.org |

| Quantification | Provides accurate quantitative data on the abundance of m6dA relative to deoxyadenosine. | nih.gov |

| Validation Role | Often used to confirm the presence and quantify the levels of m6dA identified by other techniques like sequencing. | acs.org |

Immunological Detection Methods for N6-Methyl-2'-deoxyadenosine in DNA

Immunological techniques, which rely on the specific recognition of N6-Methyl-2'-deoxyadenosine (6mA) by antibodies, are fundamental tools for visualizing and quantifying this modification within the genome. These methods offer high sensitivity and are adaptable to various experimental contexts.

Immunofluorescence and Immunostaining

Immunofluorescence and immunostaining are powerful techniques used to visualize the spatial distribution of 6mA within cells and tissues. researchgate.net These methods employ a primary antibody that specifically binds to 6mA in the DNA, followed by a secondary antibody conjugated to a fluorophore, allowing for detection by microscopy.

Researchers have successfully used this approach to detect 6mA in various cell types. For instance, in human cells treated with floxuridine, immunofluorescence revealed the formation of distinct nuclear foci containing N6-methyladenosine. elifesciences.org To confirm that these signals originated from DNA and not RNA, samples were treated with DNase, which led to a significant reduction in the fluorescent foci, validating the signal as DNA-specific 6mA. elifesciences.orgnih.gov A standard procedure for detecting modifications within double-stranded genomic DNA involves treating the samples with a strong acid, such as 4 M HCl, to denature the DNA and expose the methylated bases to the antibody. nih.gov

Immuno-Southern Blotting